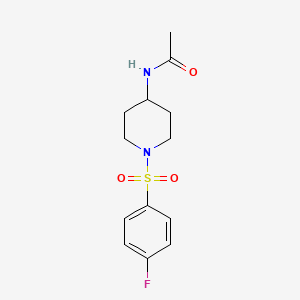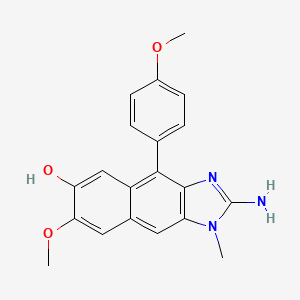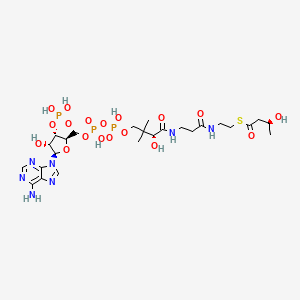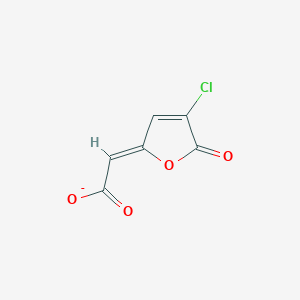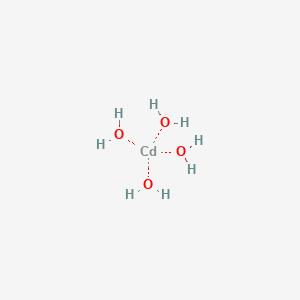
(2R)-1-(3-mercapto-2,2-dimethyl-1-oxopropyl)-2-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(3-mercapto-2,2-dimethyl-1-oxopropyl)-2-pyrrolidinecarboxylic acid is a N-acyl-amino acid and a tertiary carboxamide.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
Synthesis and Structural Analysis : The synthesis of related compounds such as pyridine-2-(3′-mercaptopropanoic acid)-N‐oxide and their crystal structures offer insights into the molecular alignment and stabilization mechanisms in these types of compounds. This understanding is crucial for designing and synthesizing new materials with specific properties (Ramasubramanian et al., 2007).
Application in Coordination Polymers : A study on the synthesis of coordination polymers using similar mercapto acids demonstrates the potential for creating materials with specific electrical and photosensitive properties. These polymers have applications in electronics and material science (Dutta et al., 2018).
Biological Applications
Potential in Neurological Treatments : Adamantyl-based compounds, similar in structure to the compound , show promise in the treatment of neurological conditions and type-2 diabetes. Their multi-dimensional values in drug design, including anti-viral abilities, are significant (Kumar et al., 2015).
Chiral Agents in Chemical Synthesis : The enantiomers of compounds like (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid serve as chiral resolving agents, crucial in producing optically active compounds for various applications, including pharmaceuticals (Piwowarczyk et al., 2008).
Material Science Applications
Electronic Device Fabrication : The synthesis of coordination polymers using related compounds shows potential in the fabrication of photosensitive electronic devices. This research is important for developing new materials for electronics (Dutta et al., 2018).
Molecular Assembly and Interactions : Studies on pyridine and pyridine carboxylic acids, similar in structure to the compound , have shown how they can form stable networks and trap molecules, which is significant for developing new materials and sensors (Pinheiro & Temperini, 2007).
Propiedades
Fórmula molecular |
C10H17NO3S |
|---|---|
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
(2R)-1-(2,2-dimethyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3S/c1-10(2,6-15)9(14)11-5-3-4-7(11)8(12)13/h7,15H,3-6H2,1-2H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
UWMLFTFRHALVNS-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(CS)C(=O)N1CCC[C@@H]1C(=O)O |
SMILES |
CC(C)(CS)C(=O)N1CCCC1C(=O)O |
SMILES canónico |
CC(C)(CS)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
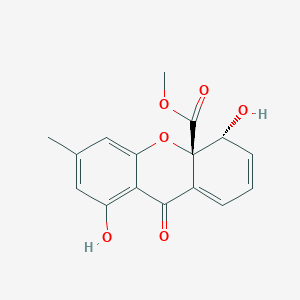
![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
![WX UK1 [Who-DD]](/img/structure/B1242615.png)
![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)
